REACTION_CXSMILES
|
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[C:12]([C:16]([OH:18])=[O:17])[NH:13]2)=[CH:9][CH:8]=1.[OH-].[K+].[CH3:21]O>O>[OH:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[C:12]([C:16]([O:18][CH3:21])=[O:17])[NH:13]2)=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.144 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5.98 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C2C=C(NC2=C1)C(=O)O
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Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture is refluxed for 9 days
|
Duration
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9 d
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Type
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CONCENTRATION
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Details
|
the reaction mixture is then concentrated to dryness under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue obtained
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Type
|
EXTRACTION
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Details
|
the product is then extracted 6 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=C(NC2=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |